Product packaging for 5,11,14,17-Eicosatetraenoic acid(Cat. No.:CAS No. 2271-31-0)

5,11,14,17-Eicosatetraenoic acid

Cat. No.: B1240101
CAS No.: 2271-31-0
M. Wt: 304.5 g/mol
InChI Key: JDKIKEYFSJUYJZ-MLPCWCQHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5,11,14,17-Eicosatetraenoic Acid is a polyunsaturated fatty acid (PUFA) of significant interest in biochemical and nutritional research. Eicosatetraenoic acids are crucial precursors to eicosanoids, a vast family of signaling molecules that include prostaglandins, thromboxanes, and leukotrienes . These signaling molecules mediate complex processes such as inflammation, immune responses, and cellular communication . While the most studied eicosatetraenoic acid is the omega-6 arachidonic acid (5,8,11,14-isomer), other isomers like this compound offer unique research opportunities to explore distinct metabolic pathways and biological activities . The study of such fatty acids is pivotal for advancing our understanding of lipidomics and their role in health and disease. Recent scientific advancements highlight the potential of leveraging microbial systems for the sustainable production of specific PUFAs, underscoring the value of high-purity research compounds in this field . This product is provided as a high-purity chemical for investigational purposes. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal uses. Researchers can utilize this compound for in-vitro studies to elucidate its specific mechanism of action, metabolic fate, and potential research applications distinct from other eicosatetraenoic acid isomers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32O2 B1240101 5,11,14,17-Eicosatetraenoic acid CAS No. 2271-31-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2271-31-0

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

(5E,11E,14E,17E)-icosa-5,11,14,17-tetraenoic acid

InChI

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,15-16H,2,5,8,11-14,17-19H2,1H3,(H,21,22)/b4-3+,7-6+,10-9+,16-15+

InChI Key

JDKIKEYFSJUYJZ-MLPCWCQHSA-N

SMILES

CCC=CCC=CCC=CCCCCC=CCCCC(=O)O

Isomeric SMILES

CC/C=C/C/C=C/C/C=C/CCCC/C=C/CCCC(=O)O

Canonical SMILES

CCC=CCC=CCC=CCCCCC=CCCCC(=O)O

Synonyms

5,11,14,17-eicosatetraenoic acid
5c,11c,14c,17c-eicosatetraenoic acid

Origin of Product

United States

Biosynthesis and Metabolic Pathways of 5,11,14,17 Eicosatetraenoic Acid

Precursor Utilization in 5,11,14,17-Eicosatetraenoic Acid Synthesis

The journey to forming this compound begins with the utilization of specific shorter-chain fatty acids. These precursors undergo a series of elongation and desaturation steps to yield the final 20-carbon chain with four double bonds.

Stearidonic Acid (SDA) as a Metabolic Precursor

Stearidonic acid (SDA), an 18-carbon omega-3 fatty acid, serves as a key precursor in the biosynthesis of longer-chain omega-3 fatty acids, including this compound. The conversion of SDA is a critical step in the endogenous production of these important compounds. nih.gov Studies have demonstrated that SDA is more efficient than its own precursor, alpha-linolenic acid (ALA), in increasing the levels of eicosapentaenoic acid (EPA) in tissues. nih.gov This enhanced conversion efficiency makes SDA a significant intermediate in the omega-3 fatty acid metabolic pathway. The pathway involves the elongation of SDA (18:4n-3) to 20:4n-3, which is an isomer of the arachidonic acid precursor, dihomo-gamma-linolenic acid. nih.gov

Dihomo-gamma-linolenic Acid (DGLA) Conversion Pathways

Dihomo-gamma-linolenic acid (DGLA), a 20-carbon omega-6 fatty acid, is another crucial precursor in the biosynthesis of eicosanoids. nih.govwikipedia.org DGLA is positioned at a critical juncture in fatty acid metabolism, where it can be directed towards different metabolic fates. nih.gov It is synthesized in the body through the elongation of gamma-linolenic acid (GLA). wikipedia.org

In one pathway, DGLA is metabolized by delta-5-desaturase to form arachidonic acid (AA), a pro-inflammatory omega-6 fatty acid. caymanchem.comnih.gov However, DGLA also competes with arachidonic acid for the same enzymes, such as cyclooxygenase (COX) and lipoxygenase, thereby inhibiting the production of AA's pro-inflammatory eicosanoid products. wikipedia.org In the context of this compound synthesis, a different pathway is utilized where DGLA is not the direct precursor. Instead, an omega-3 counterpart of DGLA, eicosatrienoic acid (20:3n-3), is acted upon by a delta-17 desaturase to introduce a double bond at the omega-3 position, leading to the formation of this compound.

Enzymatic Machinery Involved in this compound Biosynthesis

The conversion of precursor fatty acids into this compound is orchestrated by a specific set of enzymes, primarily desaturases and elongases. These enzymes work in a coordinated fashion to introduce double bonds and extend the carbon chain of the fatty acid molecule. nih.gov

Delta-17 Desaturase Activity and Specificity

The key enzyme responsible for the synthesis of many omega-3 polyunsaturated fatty acids is the delta-17 desaturase. nih.gov This enzyme introduces a double bond at the 17th carbon position from the carboxyl end of a 20-carbon fatty acid precursor. nih.gov Specifically, in the synthesis of this compound, delta-17 desaturase acts on eicosatrienoic acid (20:3n-6) to produce its omega-3 counterpart. Research has led to the identification and characterization of several delta-17 desaturase enzymes from various organisms, highlighting their crucial role in the production of long-chain omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). nih.gov

Role of Fatty Acid Elongases in Chain Elongation

Fatty acid elongases are a family of enzymes responsible for extending the carbon chain of fatty acids. oup.com This elongation process occurs in a four-step cycle within the endoplasmic reticulum. oup.com There are seven identified fatty acid elongase subtypes in mammals, each with specific substrate preferences. nih.govoup.com In the biosynthesis of 20-carbon fatty acids like this compound, elongases act on 18-carbon precursors, such as stearidonic acid, to add a two-carbon unit, forming a 20-carbon chain. nih.gov For instance, ELOVL5 is known to elongate both monounsaturated and polyunsaturated fatty acyl-CoA substrates, including 18:4,n-3 to 20:4,n-3. nih.gov

Other Relevant Desaturases and Their Catalytic Functions

Besides delta-17 desaturase, other desaturases play vital roles in creating the necessary unsaturated bonds in the precursor molecules. Fatty acid desaturases (FADS) are responsible for introducing double bonds at specific positions in the fatty acid chain. libretexts.orgmdpi.com The FADS gene cluster in humans includes FADS1 (delta-5 desaturase) and FADS2 (delta-6 desaturase). mdpi.com

Delta-6 desaturase is a rate-limiting enzyme that initiates the desaturation of essential fatty acids like linoleic acid and alpha-linolenic acid. mdpi.comwikipedia.org Delta-5 desaturase, on the other hand, typically acts on 20-carbon precursors. For example, it converts dihomo-gamma-linolenic acid (DGLA) to arachidonic acid (AA). nih.gov The interplay and substrate competition between these desaturases are critical in determining the final profile of polyunsaturated fatty acids in a cell. wikipedia.orgnih.gov

Downstream Metabolic Transformations of this compound

Following its biosynthesis, this compound can undergo further metabolic processing through two primary enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway. These pathways convert the fatty acid into a diverse array of signaling molecules with distinct biological activities.

Cyclooxygenase Pathway Metabolites of this compound

The cyclooxygenase enzymes, COX-1 and COX-2, are key to the conversion of polyunsaturated fatty acids into prostanoids, a class of lipid mediators that includes prostaglandins (B1171923) and thromboxanes. themedicalbiochemistrypage.org

While arachidonic acid (an omega-6 fatty acid) is the preferred substrate for COX enzymes, this compound can also be metabolized, albeit with different efficiencies and resulting in structurally distinct products. nih.govdoctorlib.org The metabolism of this compound by cyclooxygenase can lead to the formation of prostaglandins and thromboxanes of the 1-series, such as 17,18-dehydroprostaglandin E1. nih.gov

Research indicates that this compound can inhibit the activity of prostaglandin (B15479496) H synthase, the enzyme responsible for the initial step in prostanoid synthesis from arachidonic acid. nih.gov This suggests a competitive interaction between omega-3 and omega-6 fatty acids in this pathway. In human platelets, the metabolism of 8,11,14,17-eicosatetraenoic acid by cyclooxygenase primarily results in the formation of 12-hydroxy-8,10,14-heptadecatrienoic acid, with no detectable cyclic products like prostaglandins. nih.gov

Precursor Fatty AcidPrimary COX MetabolitesReferences
Arachidonic Acid (omega-6)Prostaglandins (e.g., PGE2), Thromboxanes (e.g., TXA2) themedicalbiochemistrypage.orgdoctorlib.org
This compound (omega-3)17,18-dehydroprostaglandin E1, 12-hydroxy-8,10,14-heptadecatrienoic acid nih.govnih.gov

Lipoxygenase Pathway Metabolites of this compound

The lipoxygenase (LOX) enzymes catalyze the insertion of molecular oxygen into polyunsaturated fatty acids, leading to the formation of hydroperoxy fatty acids, which are then rapidly converted to hydroxyeicosatetraenoic acids (HETEs) and other bioactive lipids. nih.gov

The metabolism of this compound by lipoxygenases can generate various HETE isomers. For instance, human platelets primarily metabolize 8,11,14,17-eicosatetraenoic acid into 12-hydroxy-8,10,14,17-eicosatetraenoic acid. nih.gov The specific HETEs formed depend on the type of lipoxygenase enzyme involved (e.g., 5-LOX, 12-LOX, 15-LOX) and the cell type. nih.govnih.gov

In neutrophils, both arachidonic acid and the omega-3 fatty acid eicosapentaenoic acid (EPA; 5,8,11,14,17-eicosapentaenoic acid) are metabolized by 5-LOX to form 5-HETE and 5-hydroxyeicosapentaenoic acid (5-HEPE), respectively. nih.gov

Hydroxyeicosatetraenoic acids can be further oxidized to form oxo-eicosatetraenoic acids (oxo-ETEs). A key example is the conversion of 5-HETE to 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE), a potent chemoattractant for various immune cells, particularly eosinophils. wikipedia.orgencyclopedia.pubresearchgate.net This conversion is catalyzed by a specific NADP+-dependent dehydrogenase. nih.gov

Interestingly, in murine macrophages, 5-hydroperoxy-6,8,11,14-eicosatetraenoic acid (5-HpETE), rather than 5-HETE, serves as the direct precursor for 5-oxo-ETE biosynthesis. nih.gov This pathway involves a cytosolic protein and suggests that 5-HpETE derived from the free radical oxidation of arachidonic acid can be efficiently converted to this potent inflammatory mediator. nih.gov

Similarly, the 5-oxo metabolite of 5,8,11,14,17-eicosapentaenoic acid (EPA), known as 5-oxo-eicosapentaenoic acid (5-oxo-EPE), can be formed in neutrophils. nih.gov However, 5-oxo-EPE is about ten times less potent than 5-oxo-ETE in stimulating human neutrophils and eosinophils. nih.gov

HETE PrecursorCorresponding Oxo-ETEKey Biological ActivityReferences
5-HETE (from Arachidonic Acid)5-oxo-ETEPotent chemoattractant for eosinophils and neutrophils wikipedia.orgencyclopedia.pubnih.gov
5-HEPE (from Eicosapentaenoic Acid)5-oxo-EPELess potent chemoattractant compared to 5-oxo-ETE nih.gov

Leukotrienes are potent inflammatory mediators synthesized from arachidonic acid via the 5-lipoxygenase pathway. libretexts.orgnih.gov The initial product, 5-hydroperoxyeicosatetraenoic acid (5-HpETE), is converted to the unstable epoxide, leukotriene A4 (LTA4). nih.govwikipedia.org LTA4 is a key branch point and can be further metabolized to leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). libretexts.orgwikipedia.org

The presence of omega-3 fatty acids, such as this compound, can influence the leukotriene pathway. It is suggested that this eicosatetraenoic acid can act as a competitive inhibitor of the enzymes involved in leukotriene synthesis from arachidonic acid. wikipedia.org For example, the formation of LTB5 from eicosapentaenoic acid (EPA) has been observed, and this metabolite is significantly less potent than LTB4 derived from arachidonic acid. nih.gov This competition can lead to a reduction in the production of the more potent pro-inflammatory leukotrienes derived from omega-6 fatty acids. wikipedia.org

Cytochrome P450 Pathway Metabolites of this compound

The cytochrome P450 (CYP) epoxygenase pathway is a key route for the metabolism of polyunsaturated fatty acids. nih.gov This pathway converts these fatty acids into epoxide derivatives, which act as potent lipid mediators. nih.gov Specifically, CYP epoxygenases metabolize arachidonic acid to epoxyeicosatrienoic acids (EETs). nih.gov

CYP epoxygenases, including members of the CYP2C and CYP2J families, convert arachidonic acid into four main regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. nih.govwikipedia.orgfrontiersin.org These EETs are synthesized in endothelial cells and play a role in vascular relaxation. nih.gov The formation of EETs is a critical step in the production of signaling molecules that regulate vascular tone and inflammation. nih.govnih.gov

It has been noted that ω-3 fatty acids, which are structurally related to this compound, can also be metabolized by CYP enzymes. pnas.org For instance, eicosapentaenoic acid (EPA) is converted to 17,18-epoxyeicosatetraenoic acid (17,18-EEQ), which has demonstrated protective effects in models of neovascularization. pnas.org

EETs are typically short-lived and are rapidly hydrolyzed by the enzyme soluble epoxide hydrolase (sEH) into their corresponding dihydroxyeicosatrienoic acids (DHETs or DiHETEs). wikipedia.orgnih.gov This conversion is a key step in terminating the biological activity of EETs, as DHETs are generally less active than their epoxide precursors. wikipedia.orgnih.gov The hydrolysis of EETs by sEH is a critical control point in regulating the levels and actions of these potent lipid mediators. nih.gov

Specialized Pro-resolving Mediators (SPMs) Derived from this compound

Specialized pro-resolving mediators (SPMs) are a class of bioactive lipids that actively orchestrate the resolution of inflammation. wikipedia.org These molecules are biosynthesized from polyunsaturated fatty acids, including ω-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). nih.govresearchgate.net The families of SPMs include resolvins, protectins, and maresins. nih.govmdpi.com

The biosynthesis of SPMs involves a series of enzymatic reactions. For example, EPA is the precursor for the E-series resolvins (RvE1, RvE2, and RvE3), while DHA is the precursor for the D-series resolvins, protectins, and maresins. mdpi.comnih.gov These pathways often involve lipoxygenase (LOX) and cyclooxygenase (COX) enzymes. researchgate.net

Transcellular Biosynthesis of this compound Metabolites

The complete synthesis of eicosanoids can be a coordinated effort between multiple cell types in a process known as transcellular biosynthesis. nih.gov In this process, an intermediate metabolite produced by one cell can be transferred to and further metabolized by a neighboring cell that possesses the necessary subsequent enzymes. nih.gov This intercellular cooperation allows for the generation of a wider range of bioactive lipids than a single cell type could produce alone. nih.gov This is particularly relevant for the synthesis of complex molecules like lipoxins and other SPMs. nih.gov

Intracellular Localization of this compound Metabolic Enzymes

The enzymes responsible for the metabolism of this compound and related polyunsaturated fatty acids have specific subcellular localizations. For instance, the initial release of arachidonic acid from membrane phospholipids (B1166683) is carried out by phospholipase A2. libretexts.org The subsequent metabolism by cyclooxygenases and lipoxygenases to produce prostaglandins and leukotrienes also occurs in specific cellular compartments. nih.gov

In the context of 5-oxo-ETE synthesis in murine macrophages, the enzyme responsible for converting 5-hydroperoxyeicosatetraenoic acid (5-HpETE) to 5-oxo-ETE is predominantly found in the cytosolic fraction of the cell. nih.gov This cytosolic enzyme has an approximate molecular weight of 50,000-60,000. nih.gov In contrast, the synthesis of EETs from arachidonic acid is catalyzed by microsomal cytochrome P450 enzymes. nih.gov

Cellular and Molecular Mechanisms of 5,11,14,17 Eicosatetraenoic Acid Action

Incorporation and Distribution of 5,11,14,17-Eicosatetraenoic Acid in Cellular Lipids

The manner in which this compound (a specific isomer of eicosatetraenoic acid, or ETA) is integrated into and distributed within cellular lipid structures is fundamental to its biological activity. This process dictates its availability for metabolic conversion and its influence on the physical properties of cell membranes.

Influence on Membrane Dynamics and Lipid Raft Organization

The integration of this compound into membrane phospholipids (B1166683) has profound effects on the physical properties of the cell membrane, including its fluidity and the organization of specialized microdomains known as lipid rafts. Lipid rafts are small, heterogeneous, and dynamic sterol- and sphingolipid-enriched domains that compartmentalize cellular processes.

The introduction of PUFAs, which have a more kinked structure due to their double bonds compared to saturated fatty acids, can disrupt the tight packing of lipids, thereby increasing membrane fluidity. Research on EPA has demonstrated that its incorporation into membrane phospholipids can modulate membrane fluidity in rat ventricular myocytes. nih.gov This alteration in the physical properties of the bilayer can, in turn, affect the function of membrane-associated proteins. nih.gov

Furthermore, the incorporation of PUFAs can alter the lipid composition of lipid rafts, which can lead to the displacement of signaling proteins from these microdomains. nih.gov In Jurkat T cells treated with EPA, there is a significant enrichment of PUFAs in the lipids of isolated rafts, particularly in phosphatidylethanolamine, which is predominantly located in the cytoplasmic leaflet of the membrane. nih.gov This change in the lipid environment leads to the displacement of acylated signaling proteins like the Src family kinase Lck and the linker for activation of T cells (LAT) from the rafts. nih.gov This displacement is a critical mechanism by which PUFAs can modulate cellular signaling pathways that are initiated at the membrane level.

Receptor-Mediated Signaling by this compound Metabolites

While this compound itself can influence cellular function through its effects on membrane properties, many of its most potent actions are mediated by its metabolites. These bioactive lipids are generated through the enzymatic action of cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYP450) enzymes. mdpi.com The resulting eicosanoids can then interact with specific receptors to initiate intracellular signaling cascades.

G Protein-Coupled Receptor (GPCR) Interactions

A major mechanism through which metabolites of eicosatetraenoic acids exert their effects is by binding to and activating G protein-coupled receptors (GPCRs). bates.edunih.govnih.gov GPCRs are a large family of transmembrane receptors that, upon ligand binding, trigger intracellular signaling pathways, often involving the production of second messengers like cyclic AMP (cAMP). nih.gov

Various eicosanoids derived from arachidonic acid, an isomer of ETA, are known to be potent ligands for a range of GPCRs. For example, prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation, act through specific prostanoid and leukotriene receptors, respectively. nih.gov Metabolites of other PUFAs, such as the omega-3 fatty acid eicosapentaenoic acid (EPA), can also interact with GPCRs. GPR120 (also known as FFAR4) is a GPCR that binds to several fatty acids, including EPA. nih.govmdpi.com

Screening studies have been conducted to identify GPCRs that respond to eicosanoid metabolites. For instance, a screen of 105 GPCRs for their ability to be activated by 14,15-epoxyeicosatrienoic acid (14,15-EET), a metabolite of arachidonic acid, revealed that several prostaglandin (B15479496) receptor subtypes (PTGER₂, PTGER₄, PTGFR, PTGDR, and PTGER₃IV) responded to micromolar concentrations of this compound. nih.gov This suggests potential cross-talk between different eicosanoid signaling pathways at the receptor level.

Nuclear Receptor Activation and Transcriptional Regulation

In addition to cell surface receptors, metabolites of eicosatetraenoic acids can also interact with intracellular receptors, particularly nuclear receptors, to directly regulate gene expression. pnas.orghmdb.ca Nuclear receptors are ligand-activated transcription factors that, upon binding to their specific ligands, translocate to the nucleus and bind to DNA response elements in the promoter regions of target genes, thereby modulating their transcription. nih.gov

Peroxisome proliferator-activated receptors (PPARs) are a key family of nuclear receptors that are activated by fatty acids and their derivatives. pnas.orgpnas.org There are three main subtypes of PPARs: PPARα, PPARγ, and PPARβ/δ. These receptors play crucial roles in the regulation of lipid and glucose metabolism, as well as in inflammation and adipocyte differentiation. pnas.orgpnas.org

Direct binding assays have shown that certain mono- and polyunsaturated fatty acids can bind directly to PPARα and PPARγ at physiological concentrations. pnas.org Furthermore, specific eicosanoids have been identified as subtype-selective ligands. For example, 8(S)-hydroxyeicosatetraenoic acid (8(S)-HETE) is a ligand for PPARα. pnas.org The activation of PPARs by fatty acids and their metabolites provides a direct molecular link between lipid levels and the transcriptional regulation of genes involved in lipid homeostasis. pnas.orgpnas.org The identification of various fatty acids and eicosanoids as ligands for PPARs has revealed a novel role for these molecules in controlling the expression of genes involved in fatty acid transport, uptake, oxidation, and storage. oup.com

Transient Receptor Potential Vanilloid (TRPV) Channel Modulation

Metabolites of eicosatetraenoic acids can also modulate the activity of ion channels, particularly members of the Transient Receptor Potential (TRP) channel family. TRP channels are a diverse group of non-selective cation channels that are involved in a wide range of sensory processes, including the perception of temperature, pain, and mechanical stimuli. cellphysiolbiochem.comresearchgate.net

The TRPV subfamily, in particular, has been shown to be modulated by various lipid metabolites. For example, TRPV1, the receptor for capsaicin (B1668287) and noxious heat, can be activated by metabolites of arachidonic acid. nih.govnih.gov Similarly, TRPV4 is activated by the arachidonic acid metabolite 5',6'-epoxyeicosatrienoic acid (5',6'-EET). cellphysiolbiochem.com

The modulation of TRP channels by eicosanoids can occur through direct binding to the channel protein or via indirect mechanisms involving intracellular signaling pathways. frontiersin.org This interaction can lead to either activation or inhibition of the channel, depending on the specific metabolite and TRP channel subtype. For instance, while some arachidonic acid metabolites activate TRPV1 and TRPV4, other lipid mediators, such as the resolvin family of molecules derived from omega-3 fatty acids, can act as endogenous inhibitors of TRPA1, TRPV1, TRPV3, and TRPV4. researchgate.net This modulation of TRP channel activity by eicosanoid metabolites represents an important mechanism for regulating neuronal excitability and sensory signaling.

Toll-like Receptor (TLR) Signaling Interference

The interaction between fatty acids and Toll-like receptor (TLR) signaling is a critical area of research, with implications for inflammatory and metabolic diseases. While direct studies on this compound are limited, the broader context of how polyunsaturated fatty acids (PUFAs) modulate TLR signaling provides a framework for understanding its potential actions.

Saturated fatty acids (SFAs) have been shown to activate TLR4, a key receptor in the innate immune system, leading to inflammatory responses. nih.govnih.gov This activation is implicated in the pathogenesis of metabolic syndrome. nih.gov In contrast, PUFAs, including omega-3 and omega-6 fatty acids, can attenuate the inflammatory signaling induced by SFAs and lipopolysaccharide (LPS), a potent TLR4 agonist. nih.gov This suggests a potential role for this compound, an omega-3 PUFA, in modulating TLR-mediated inflammation. wikipedia.org The mechanisms for this interference are thought to involve competition at the receptor level or alterations in the lipid composition of cell membranes, which can affect TLR dimerization and signaling platform formation. nih.gov

Table 1: Fatty Acid Interaction with TLR Signaling

Fatty Acid TypeEffect on TLR4 SignalingPotential Mechanism
Saturated Fatty Acids (e.g., Palmitate)ActivationDirect binding to the MD2-TLR4 complex, promoting pro-inflammatory signaling. nih.govnih.gov
Polyunsaturated Fatty Acids (Omega-3 and Omega-6)AttenuationCompetition with SFAs for TLR4 binding, alteration of membrane fluidity affecting receptor function. nih.gov

Intracellular Signal Transduction Pathways Activated by this compound Metabolites

The biological activities of this compound are largely mediated by its conversion to a variety of downstream metabolites. These eicosanoids then interact with specific receptors and signaling pathways to elicit cellular responses.

Phospholipase C (PLC) Pathway Activation

Metabolites of arachidonic acid, a related eicosatetraenoic acid, are known to activate the Phospholipase C (PLC) pathway. nih.govwikipedia.org For instance, the binding of certain eicosanoids to their receptors can trigger the activation of PLC. wikipedia.org This enzyme is crucial for hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid. wikipedia.org While direct evidence for this compound metabolites activating PLC is still emerging, the structural similarities to other eicosanoids suggest a comparable mechanism of action.

Inositol (B14025) Trisphosphate (IP3) and Diacylglycerol (DAG) Formation

The activation of PLC leads to the generation of two important second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.org IP3 is a water-soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG remains in the cell membrane and, along with the increased intracellular calcium, plays a vital role in activating protein kinase C. wikipedia.org

Protein Kinase C (PKC) Isoform Activation

The rise in intracellular calcium and the presence of DAG synergistically activate various isoforms of Protein Kinase C (PKC). nih.gov Omega-3 fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), have been shown to inhibit PKC activity, suggesting a regulatory role for these fatty acids and their metabolites in PKC signaling. nih.gov The activation of specific PKC isoforms can lead to the phosphorylation of a wide array of substrate proteins, thereby controlling numerous cellular processes, including proliferation, differentiation, and apoptosis. nih.gov

Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling Axis

The PI3K/Akt signaling pathway is another critical intracellular cascade that can be influenced by eicosanoids. While the direct effects of this compound metabolites on this pathway are not fully elucidated, related compounds have been shown to modulate its activity. This pathway is central to cell survival, growth, and metabolism.

Mitogen-Activated Protein Kinase (MAPK) Cascade Regulation

The Mitogen-Activated Protein Kinase (MAPK) cascade, which includes pathways like ERK1/2 and p38 MAPK, is a key regulator of cellular responses to external stimuli. nih.gov Metabolites of arachidonic acid have been demonstrated to activate the ERK1/2 pathway through both PKC-dependent and independent mechanisms. nih.gov Furthermore, certain epoxides of eicosapentaenoic acid (EPA) have been found to inhibit cell proliferation by activating the p38 MAPK pathway. nih.gov This suggests that metabolites of this compound could similarly regulate MAPK signaling, thereby influencing processes such as inflammation and cell growth. nih.govmdpi.com

Table 2: Key Signaling Molecules and Their Roles

Signaling MoleculeFunctionActivated/Regulated By
Phospholipase C (PLC)Cleaves PIP2 into IP3 and DAG. wikipedia.orgG-protein coupled receptors, tyrosine kinases. wikipedia.org
Inositol Trisphosphate (IP3)Mobilizes intracellular calcium. wikipedia.orgPLC activation. wikipedia.org
Diacylglycerol (DAG)Activates Protein Kinase C. wikipedia.orgPLC activation. wikipedia.org
Protein Kinase C (PKC)Phosphorylates target proteins to regulate cellular processes. nih.govDAG and intracellular calcium. nih.gov
PI3K/AktRegulates cell survival, growth, and metabolism.Various growth factors and cytokines.
MAPK (ERK1/2, p38)Controls gene expression, cell proliferation, and inflammation. nih.govA wide range of extracellular stimuli and upstream kinases. nih.govnih.gov

Calcium Signaling Modulation

The metabolic products of polyunsaturated fatty acids are potent signaling molecules. The 5-oxo derivative of this compound (EPA), known as 5-oxo-6,8,11,14,17-eicosapentaenoic acid (5-oxo-EPE), has been shown to mobilize calcium in human neutrophils. nih.gov This action is a key indicator of cellular activation. The half-maximal effective concentration (EC50) for calcium mobilization by 5-oxo-EPE in neutrophils is approximately 36 nM. nih.gov This is about ten times higher than the concentration required for its arachidonic acid-derived counterpart, 5-oxo-eicosatetraenoic acid (5-oxo-ETE), to elicit the same response. nih.gov The ability of 5-oxo-EPE to induce calcium fluxes, albeit at a lower potency than 5-oxo-ETE, demonstrates its role as a signaling molecule that can influence cellular functions dependent on intracellular calcium concentration, such as chemotaxis. nih.gov Indeed, 5-oxo-EPE is about one-tenth as active as 5-oxo-ETE in stimulating the migration of both human neutrophils and eosinophils. nih.gov

Enzymatic Regulation by this compound and Its Derivatives

Modulation of Cyclooxygenases (COX)

Eicosatetraenoic acids are known to interact with cyclooxygenase (COX) enzymes, which are central to the synthesis of prostanoids. Research on an isomer, 8,11,14,17-eicosatetraenoic acid (20:4n-3), demonstrated that it is as potent as eicosapentaenoic acid (EPA) in inhibiting prostaglandin H (PGH) synthase activity in human platelets. nih.gov This inhibition reduces the production of thromboxane (B8750289) B2 and 12-hydroxy-5,8,10-heptadecatrienoic acid. nih.gov Specifically, at concentrations of 5 and 10 µM, this fatty acid lowered the synthesis of these PGH/thromboxane synthase products. nih.gov This suggests that the double bond at the C-5 position, present in arachidonic acid but absent in this isomer, is not essential for the inhibitory action on PGH synthase. nih.gov Furthermore, studies on green-lipped mussel extracts, which contain eicosatetraenoic acid (ETA), indicate that ETA can inhibit the oxygenation of arachidonic acid through the COX pathway. wikipedia.org The COX-2 enzyme, in particular, can metabolize omega-3 fatty acids, including docosatetraenoic acid, to produce electrophilic fatty acid oxo-derivatives (EFOXs), which have anti-inflammatory properties. nih.gov

Inhibition and Activation of Lipoxygenases (LOX)

The interaction of this compound and its isomers with lipoxygenase (LOX) enzymes is complex, involving both activation and inhibition depending on the specific enzyme and context.

In contrast to its inhibitory effect on COX enzymes, the isomer 8,11,14,17-eicosatetraenoic acid has been found to strongly stimulate 12-lipoxygenase activity in human platelets. nih.gov This stimulatory effect was observed across various concentrations of arachidonic acid, suggesting a direct activation of the enzyme. nih.gov This particular isomer is efficiently oxygenated by 12-lipoxygenase. nih.gov Human platelets are known to metabolize 8,11,14,17-eicosatetraenoic acid primarily into 12-hydroxy-8,10,14,17-eicosatetraenoic acid. hmdb.ca

Conversely, eicosatetraenoic acid (ETA) from green-lipped mussels has been reported to inhibit the oxygenation of arachidonic acid via the lipoxygenase pathway. wikipedia.org The 5-lipoxygenase (5-LOX) pathway is responsible for generating potent pro-inflammatory mediators. nih.gov The transformation of arachidonic acid by 5-LOX leads to the production of leukotrienes. nih.gov While direct inhibitory data for this compound is limited, related polyunsaturated fatty acids are known modulators of this pathway.

Table 1: Effects of Eicosatetraenoic Acid Isomers on Lipoxygenase Activity

Eicosatetraenoic Acid IsomerEnzymeEffectCell Type
8,11,14,17-Eicosatetraenoic acid12-LipoxygenaseActivationHuman Platelets
Eicosatetraenoic acid (ETA)Lipoxygenase (general)InhibitionNot specified

Regulation of 5-Hydroxyeicosanoid Dehydrogenase (5-HEDH)

5-Hydroxyeicosanoid dehydrogenase (5-HEDH) is a microsomal enzyme that catalyzes the conversion of 5-hydroxyeicosatetraenoic acid (5-HETE) into the potent chemoattractant 5-oxo-ETE. nih.gov This enzyme plays a crucial role in the inflammatory response. The omega-3 fatty acid this compound (EPA) is converted by 5-lipoxygenase to 5-hydroxy-6,8,11,14,17-eicosapentaenoic acid (5-HEPE), which is a substrate for 5-HEDH. nih.gov

Research has shown that 5-HEPE is as effective a substrate for 5-HEDH as 5-HETE, the derivative of arachidonic acid. nih.gov The enzyme exhibits similar kinetics for both substrates, with a Michaelis constant (Km) of approximately 0.85 µM and a maximal velocity (Vmax) of about 1.4 pmol/min per microgram of protein. nih.gov The activity of 5-HEDH is tightly regulated by the intracellular ratio of NADP+ to NADPH. nih.gov The oxidation of 5(S)-HETE to 5-oxo-ETE by this dehydrogenase is highly specific, as the enzyme shows little to no activity towards the 5(R)-HETE stereoisomer or hydroxyl groups at other positions. capes.gov.br

Table 2: Substrate Kinetics for 5-Hydroxyeicosanoid Dehydrogenase (5-HEDH)

SubstrateKm (approx.)Vmax (approx.)Product
5-HEPE0.85 µM1.4 pmol/min/µg protein5-oxo-EPE
5-HETE0.85 µM1.4 pmol/min/µg protein5-oxo-ETE

Inhibition of Phospholipase A2 (PLA2)

Phospholipase A2 (PLA2) enzymes are responsible for releasing fatty acids, including eicosatetraenoic acids, from the sn-2 position of membrane phospholipids, which is the initial step for eicosanoid synthesis. The inhibition of PLA2 can, therefore, suppress the entire inflammatory cascade.

A related compound, 5,8,11,14-eicosatetraynoic acid (ETYA), which is an acetylenic analog of arachidonic acid, has been shown to inhibit PLA2 activity from neutrophil extracts and sonicates with an IC50 of 22 µM and 12 µM, respectively. nih.gov While this is not the exact compound of interest, it indicates that structurally similar fatty acids can modulate PLA2 activity. The group IVA cytosolic PLA2 is specifically implicated in the efficient hydrolysis of the lipoxin precursor 15-HETE from membrane phospholipids following cellular activation. nih.gov Furthermore, a Ca2+-independent PLA2 is recognized for its role in phospholipid remodeling by providing the lysophospholipid acceptor necessary for the re-esterification of arachidonic acid into membranes. escholarship.org Inhibition of this enzyme could disrupt the incorporation and turnover of fatty acids within the cell membrane. escholarship.org

Biological Roles of 5,11,14,17 Eicosatetraenoic Acid in Cellular Physiology

5,11,14,17-Eicosatetraenoic Acid in Immune and Inflammatory Cell Biology

Metabolites of arachidonic acid are potent regulators of immune and inflammatory cells, orchestrating their movement, activation, and function.

One of the most prominent roles of the arachidonic acid metabolite 5-oxo-ETE is its function as a powerful chemoattractant for specific leukocyte populations. It is recognized as a highly effective agent for stimulating the migration of human eosinophils. nih.gov In fact, it has been described as the most active lipid-derived chemoattractant factor for these cells. researchgate.net Its potency in stimulating eosinophil migration is significantly greater than that of other well-known mediators like platelet-activating factor (PAF) and leukotriene B4 (LTB4). nih.gov

Beyond eosinophils, 5-oxo-ETE also acts as a chemoattractant for neutrophils. researchgate.netnih.gov Evidence from in-vivo human studies demonstrates that intradermal administration of 5-oxo-ETE elicits the infiltration of both eosinophils and neutrophils into the skin. nih.gov This response was observed in both nonatopic and atopic asthmatic individuals, though the eosinophil infiltration was more than three times higher in the asthmatic group, suggesting a role for this mediator in allergic inflammation. nih.gov Macrophage numbers were also elevated at the highest dose. nih.gov

The functional phenotype of macrophages can be influenced by the lipid microenvironment, including metabolites of arachidonic acid. Macrophages can polarize into different functional states, broadly classified as pro-inflammatory (M1) and anti-inflammatory or pro-resolving (M2) phenotypes. bio-rad-antibodies.com

Metabolites of arachidonic acid produced by the cytochrome P450 (CYP) pathway have been specifically implicated in this process. In human THP-1-cell-derived macrophages, the CYP2C19 enzyme is highly expressed in M2 cells. mdpi.com This enzyme metabolizes arachidonic acid to produce epoxyeicosatrienoic acids (EETs), specifically 11,12-EET and 14,15-EET. mdpi.com These EETs act as agonists for the peroxisome proliferator-activated receptor γ (PPARγ), a key nuclear receptor that promotes M2 polarization. mdpi.com Activation of PPARγ is known to accelerate the shift towards an anti-inflammatory M2 phenotype, which is characterized by higher fatty acid metabolism. mdpi.com

Table 2: Role of Arachidonic Acid Metabolites in Macrophage M2 Polarization

Enzyme Metabolites Receptor Outcome Reference
CYP2C19 11,12-EET, 14,15-EET PPARγ Promotes M2 Polarization mdpi.com

In addition to stimulating chemotaxis, 5-oxo-ETE is a potent direct activator of eosinophils and neutrophils, inducing rapid cellular responses related to their inflammatory functions. In human eosinophils, 5-oxo-ETE is more effective than PAF and LTB4 at inducing L-selectin shedding and actin polymerization, two processes essential for cell migration and tissue infiltration. nih.gov It is also equipotent with PAF in stimulating the surface expression of the integrin CD11b, which is crucial for cell adhesion. nih.gov

While 5-oxo-ETE is a chemoattractant for both cell types, it is considerably more active for eosinophils than for neutrophils. nih.govnih.gov The powerful and diverse activating effects of 5-oxo-ETE on eosinophils—including chemotaxis, actin polymerization, and expression of adhesion molecules—identify it as a potentially important regulator of eosinophil-mediated tissue infiltration and inflammation. researchgate.netnih.gov

Table 3: Activating Effects of 5-oxo-ETE on Human Eosinophils

Cellular Response Potency of 5-oxo-ETE Reference
Migration (Chemotaxis) Most effective lipid mediator tested; more potent than PAF and LTB4. nih.gov
L-selectin Shedding More effective than PAF and LTB4. nih.gov
Actin Polymerization More effective than PAF and LTB4. nih.gov
CD11b Surface Expression Equipotent with PAF. nih.gov

Cellular Mechanisms of Anti-inflammatory Action

This compound, an omega-3 polyunsaturated fatty acid, demonstrates anti-inflammatory properties through various cellular mechanisms. One of its key actions is the inhibition of the oxygenation of arachidonic acid by both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. wikipedia.org This is significant because arachidonic acid is the precursor to a wide array of pro-inflammatory eicosanoids, such as prostaglandins (B1171923) and leukotrienes. wikipedia.org

The 5-lipoxygenase (5-LOX) pathway is a major route for the production of potent inflammatory mediators. nih.govelsevier.es This pathway begins with the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HpETE), which is then transformed into leukotriene A4 (LTA4). nih.govelsevier.es LTA4 serves as a precursor for other leukotrienes, including the potent chemoattractant leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). nih.govelsevier.es Research has shown that this compound can interfere with this cascade. For instance, in the context of green-lipped mussels, which contain this fatty acid, an inhibition of arachidonic acid oxygenation has been observed. wikipedia.org

Furthermore, the metabolism of this compound itself can lead to the formation of anti-inflammatory or pro-resolving mediators. For example, the diatom Cylindrotheca closterium produces resolvins and other structurally related eicosanoids, such as 14S/R,17R,18R-trihydroxy-eicosatetraenoic acid, from omega-3 fatty acids. nih.gov These specialized pro-resolving mediators (SPMs) are crucial for the resolution of inflammation, actively promoting the clearance of inflammatory stimuli and restoring tissue homeostasis. nih.gov

The anti-inflammatory effects of related omega-3 fatty acids, like eicosapentaenoic acid (EPA), are also well-documented and provide insight into the potential mechanisms of this compound. EPA can compete with arachidonic acid for the same enzymes, leading to the production of less inflammatory or even anti-inflammatory eicosanoids. chemimpex.com For example, EPA is a precursor for the prostaglandin-3 series and leukotriene-5 series, which are generally less potent inflammatory mediators than their arachidonic acid-derived counterparts. acs.org

Roles of this compound in Specific Cell and Tissue Models

The influence of this compound extends to various specific cell and tissue types, where it modulates key physiological processes.

Platelet Function Modulation

In human platelets, 8,11,14,17-eicosatetraenoic acid is primarily metabolized by the lipoxygenase pathway to form 12-hydroxy-8,10,14,17-eicosatetraenoic acid. nih.gov The cyclooxygenase pathway, on the other hand, metabolizes this fatty acid to 12-hydroxy-8,10,14-heptadecatrienoic acid, without the formation of cyclic prostaglandin (B15479496) products. nih.gov

The effects of omega-3 fatty acids on platelet function are complex and can be both inhibitory and potentiating depending on the specific metabolite. For instance, 12-hydroperoxyeicosapentaenoic acid (12-HPEPE), a 12-lipoxygenase metabolite of eicosapentaenoic acid (EPA), has been shown to inhibit human platelet aggregation and serotonin (B10506) release in a dose-dependent manner. nih.gov Its potency is comparable to that of its arachidonic acid-derived counterpart, 12-hydroperoxyeicosatetraenoic acid (12-HPETE). nih.gov The corresponding hydroxy derivatives, 12-hydroxyeicosapentaenoic acid (12-HEPE) and 12-hydroxyeicosatetraenoic acid (12-HETE), are less potent inhibitors. nih.gov

Endothelial Cell Responses

Endothelial cells are critical in regulating vascular tone, inflammation, and angiogenesis. The epoxyeicosatrienoic acids (EETs), which are metabolites of arachidonic acid produced by cytochrome P450 epoxygenases, are known to have anti-inflammatory effects in endothelial cells. nih.gov They can inhibit the activation of NF-κB, a key transcription factor for inflammatory gene induction. nih.gov While the direct effects of this compound on endothelial EET production are not as extensively studied, the known anti-inflammatory properties of omega-3 fatty acids suggest a potential for beneficial modulation of endothelial responses.

Research on other omega-3 fatty acids, such as EPA, has shown that they can be incorporated into endothelial cell membranes, potentially altering membrane fluidity and the function of membrane-bound proteins. This can lead to a reduction in the expression of adhesion molecules on the endothelial surface, thereby decreasing the recruitment of inflammatory cells to the vessel wall.

Cellular Carcinogenesis Mechanisms in In Vitro Models

The role of eicosanoids in carcinogenesis is an area of active investigation. Altered metabolism of arachidonic acid by COX and LOX pathways is a common feature in several types of cancer. nih.gov The 5-lipoxygenase (5-LOX) pathway, in particular, has been implicated in promoting the proliferation and survival of cancer cells. nih.gov For example, the 5-LOX product 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) is known to promote the survival of prostate cancer cells. nih.gov

Given that this compound can inhibit the 5-LOX pathway, it is plausible that it may exert anti-carcinogenic effects. By reducing the production of pro-proliferative and pro-survival eicosanoids like 5-oxo-ETE, this omega-3 fatty acid could potentially inhibit tumor growth. Indeed, studies have shown that inhibitors of 5-LOX can induce apoptosis in prostate cancer cells. nih.gov

Furthermore, some metabolites of omega-3 fatty acids have demonstrated anti-cancer properties. For instance, certain prostaglandins derived from EPA can have antiproliferative activities and induce apoptosis in cancer cells. nih.gov

Cell/Tissue ModelKey Findings
Platelets 8,11,14,17-eicosatetraenoic acid is metabolized primarily by lipoxygenase to 12-hydroxy-8,10,14,17-eicosatetraenoic acid. nih.gov Some of its metabolites can inhibit platelet aggregation. nih.gov
Endothelial Cells Related omega-3 fatty acids can be incorporated into endothelial cell membranes and reduce the expression of adhesion molecules.
Cancer Cells (In Vitro) By inhibiting the 5-LOX pathway, this compound may reduce the production of pro-survival eicosanoids like 5-oxo-ETE. nih.gov

Skin Cellular Processes and Wound Healing Mechanisms

Fatty acids are essential components of the skin, contributing to its structure and function. nih.gov Interestingly, the levels of 11,14,17-eicosatrienoic acid (ETA), an omega-3 polyunsaturated fatty acid, have been found to be significantly increased in the epidermis of photoaged human skin and in acutely UV-irradiated skin. nih.gov This increase is associated with the enhanced expression of human elongase 1 and calcium-independent phospholipase A2. nih.gov

Furthermore, ETA has been shown to inhibit the expression of matrix metalloproteinase (MMP)-1 after UV irradiation. nih.gov MMPs are enzymes that degrade collagen and other components of the extracellular matrix, and their upregulation by UV radiation is a key factor in photoaging. The inhibition of MMP-1 by ETA suggests a photoprotective role for this fatty acid in the skin. nih.gov These findings point towards a potential role for this compound and related omega-3 fatty acids in mitigating skin damage and promoting wound healing.

Comparative Biochemical Roles of this compound Across Organisms

This compound and its isomers are found in a variety of organisms, from marine microalgae to mammals, where they play diverse biochemical roles.

In marine organisms, this fatty acid is often a significant component of lipids. For example, it is present in marine lipids and is considered a minor n-3 polyunsaturated fatty acid. hmdb.ca The green-lipped mussel is another marine source of this fatty acid. wikipedia.org In the marine diatom Cylindrotheca closterium, omega-3 fatty acids are precursors to specialized pro-resolving mediators like resolvins, which have potent anti-inflammatory and pro-resolving activities. nih.gov This suggests a role for this compound in the chemical ecology and defense mechanisms of these organisms.

In mammals, including humans, this compound is an intermediate in the metabolic pathway from stearidonic acid to eicosapentaenoic acid (EPA). wikipedia.org While it is generally present in smaller quantities than arachidonic acid and EPA, it can still be metabolized by the same enzymatic pathways to produce a range of bioactive eicosanoids. wikipedia.org The balance between the metabolites of omega-6 fatty acids like arachidonic acid and omega-3 fatty acids like this compound is crucial for maintaining cellular homeostasis and regulating inflammatory responses.

The fungus Mortierella alpina 1S-4 is utilized for the commercial production of arachidonic acid. Interestingly, mutant strains of this fungus have been developed that produce larger amounts of eicosatetraenoic acid (ETA) due to the expression of an ω-3-desaturase gene. wikipedia.org

OrganismBiochemical Role
Marine Diatom (Cylindrotheca closterium) Precursor to specialized pro-resolving mediators (SPMs) like resolvins. nih.gov
Green-lipped Mussel Contains this compound, which inhibits arachidonic acid oxygenation. wikipedia.org
Mammals An intermediate in the synthesis of eicosapentaenoic acid (EPA) and a substrate for eicosanoid production. wikipedia.org
Fungus (Mortierella alpina) Mutant strains produce increased amounts of ETA. wikipedia.org

Advanced Research Methodologies for 5,11,14,17 Eicosatetraenoic Acid

Analytical Techniques for Quantitative and Qualitative Assessment

The accurate assessment of eicosanoids like 5,11,14,17-eicosatetraenoic acid in biological samples is a significant analytical challenge due to their low endogenous concentrations and structural similarity to other lipid mediators. springernature.com Advanced chromatographic and mass spectrometric techniques are essential for their reliable detection and quantification.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of eicosatetraenoic acids and their metabolites from complex biological matrices. Both normal-phase and reversed-phase HPLC are employed, with the choice of method depending on the specific analytical goal.

Reversed-phase HPLC is widely used for separating eicosanoids. The retention times of these compounds are sensitive to the composition of the mobile phase. For instance, in mobile phases where acetonitrile (B52724) is the main organic component, oxo-eicosanoids (oxidized metabolites) have longer retention times than their corresponding hydroxy-eicosanoids. nih.gov Conversely, when methanol (B129727) is the primary organic solvent, the elution order is reversed. nih.gov This differential behavior can be exploited for the initial characterization and separation of various metabolites.

Normal-phase HPLC offers excellent separation of oxo- and hydroxy-eicosanoids. The polarity of the mobile phase, often a mixture of hexane, isopropanol, and acetic acid, can be fine-tuned to achieve high-resolution separation. Increasing the concentration of acetic acid selectively shortens the retention times of more polar compounds like oxo-eicosatetraenoic acids relative to monohydroxy-eicosatetraenoic acids. nih.gov For enhanced sensitivity, especially for quantitative analysis, derivatization with fluorescent agents like 9-anthryldiazomethane (B78999) can be used prior to HPLC analysis, allowing for detection limits in the picogram range.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the comprehensive profiling of fatty acids, including eicosatetraenoic acids. Due to the low volatility of these acids, chemical derivatization is a mandatory step, typically involving esterification to form fatty acid methyl esters (FAMEs). nih.govsemanticscholar.org This process increases the volatility and thermal stability of the analytes for gas chromatographic separation.

GC-MS provides high chromatographic resolution and produces specific mass fragmentation patterns that serve as fingerprints for compound identification. nih.govnih.gov The technique has been successfully used to identify and quantify various eicosanoid metabolites in biological samples such as those from human polymorphonuclear leukocytes. nih.gov For instance, GC/MS analysis was crucial in identifying novel metabolites like 16-hydroxy-5,8,11,14-eicosatetraenoic acid (16-HETE). nih.gov In comprehensive two-dimensional GC (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS), complex mixtures of FAMEs can be resolved, allowing for the identification of dozens of fatty acids in a single run from cell extracts. nih.gov

However, GC-MS is not always suitable for thermally labile compounds, and the extensive sample preparation required can be a drawback. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Lipidomics Research

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for lipidomics, particularly for the analysis of eicosanoids, due to its exceptional sensitivity, specificity, and versatility. springernature.comscispace.com This method combines the superior separation capabilities of liquid chromatography with the precise detection and structural elucidation power of tandem mass spectrometry. It allows for the direct analysis of eicosanoids in biological fluids with minimal sample preparation and without the need for derivatization. springernature.comsemanticscholar.org

The technique is capable of quantifying a vast array of eicosanoids and related lipid mediators simultaneously in a single analytical run. nih.govlipidmaps.orgnih.gov Using methodologies like Ultra-Performance Liquid Chromatography (UPLC) coupled with a triple quadrupole mass spectrometer, researchers can monitor and quantify over 180 different eicosanoids and metabolites from a small plasma sample in a run time of just a few minutes. nih.govlipidmaps.org

The high sensitivity of LC-MS/MS allows for detection and quantification at picogram levels, which is essential given the low physiological concentrations of these signaling molecules. scispace.comlipidmaps.org The use of stable isotope-labeled internal standards, such as deuterated versions of the analytes, is a common practice to ensure high accuracy and precision by correcting for sample loss during extraction and for variations in instrument response. nih.govlipidmaps.org

Table 1: Comparison of Analytical Techniques for Eicosatetraenoic Acid Analysis

Feature High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Primary Application Separation and purification; Quantification with derivatization Comprehensive metabolite profiling; Structural identification Gold standard for quantitative lipidomics; High-throughput analysis
Sample Preparation Moderate; Derivatization for high sensitivity Extensive; Requires derivatization (e.g., FAMEs) Minimal; Often direct injection after extraction
Sensitivity Microgram to Picogram (with fluorescence) Nanogram to Picogram Picogram to Femtogram
Specificity Moderate; based on retention time and UV/fluorescence High; based on retention time and mass fragmentation Very High; based on retention time and specific precursor-product ion transitions (MRM)
Throughput Moderate Low to Moderate High

| Limitations | Lower specificity than MS methods | Not suitable for thermally labile compounds; Tedious sample prep | Potential for matrix effects and ion suppression |

In Vitro and Ex Vivo Experimental Models in this compound Research

Understanding the biological roles of this compound requires robust experimental models that can replicate physiological and pathological conditions. In vitro and ex vivo systems, including primary cells, cell lines, and organotypic cultures, are invaluable for dissecting its metabolic pathways and cellular functions.

Utilization of Isolated Primary Cells and Cell Lines

Isolated primary cells and cultured cell lines are fundamental tools for investigating the metabolism and bioactivity of eicosatetraenoic acids. These models allow for controlled experiments to elucidate enzymatic pathways and cellular responses.

Primary Cells:

Human Platelets: These anucleated cells are used to study the transformation of eicosanoids. For example, incubations of platelets with related fatty acids like eicosapentaenoic acid have demonstrated the production of thromboxane (B8750289) B3 and various hydroxy-fatty acids, revealing the activity of cyclooxygenase and lipoxygenase pathways. nih.gov

Polymorphonuclear Leukocytes (PMNLs): Neutrophils are a rich source of lipoxygenase and cytochrome P450 enzymes. Studies with PMNLs have been instrumental in identifying metabolites of arachidonic acid, such as 16-HETE and 20-HETE, formed via cytochrome P450 activity. nih.gov

Peripheral Blood Mononuclear Cells (PBMCs): These cells are used to study inflammatory responses and have been analyzed to correlate lipid profiles with disease severity in conditions like COVID-19, where elevated levels of eicosanoids are observed. nih.gov

Cell Lines:

Cancer Cell Lines: Various cancer cell lines, such as PC3 (prostate), MCF7 (breast), and A-427 (lung), are used to investigate the role of eicosanoids in cancer biology. These cells can metabolize precursors to form potent mediators like 5-oxo-ETE, and studies can explore how factors like oxidative stress influence this production. nih.gov

Macrophage Cell Lines: Macrophages are key players in inflammation. Cell lines like the murine macrophage are used to study the biosynthesis of eicosanoids. For instance, they have been used to demonstrate a novel pathway for the synthesis of 5-oxo-ETE from 5-hydroperoxyeicosatetraenoic acid (5-HpETE). researchgate.net

Specialized Cell Lines: Models like the insulin-secreting INS-1 cell line are used for detailed fatty acid analysis to understand metabolic processes in specific cell types. nih.gov

Organotypic Culture Models

Organotypic cultures represent a more complex, three-dimensional model system that bridges the gap between simple cell culture and in vivo studies. These models involve culturing thin slices of tissue or re-assembling cells to recreate the architecture and microenvironment of a native organ. nih.gov

While direct studies employing organotypic cultures for this compound are not widely documented, the methodology holds significant promise for future research. Organotypic models of skin, brain, liver, and lung are well-established. nih.gov For instance, human skin equivalents, consisting of dermal and stratified epidermal layers, are used to study skin biology, cytotoxicity, and wound healing. nih.gov

These models would allow researchers to investigate the metabolism and function of this compound in a more physiologically relevant context, examining cell-cell interactions and tissue-specific effects that cannot be observed in monolayer cell cultures.

Table 2: Compound Names Mentioned in the Article

Compound Name Abbreviation
This compound -
5,8,11,14-Eicosatetraenoic acid AA
8,11,14,17-Eicosatetraenoic acid ETA
5,8,11,14,17-Eicosapentaenoic acid EPA
5-oxo-Eicosatetraenoic acid 5-oxo-ETE
5-hydroxy-Eicosatetraenoic acid 5-HETE
16-hydroxy-5,8,11,14-Eicosatetraenoic acid 16-HETE
20-hydroxy-5,8,11,14-Eicosatetraenoic acid 20-HETE
5-hydroperoxy-Eicosatetraenoic acid 5-HpETE
Thromboxane B3 TXB3
Acetonitrile -
Methanol -
Hexane -
Isopropanol -
Acetic acid -

Genetic Engineering Approaches for this compound Production and Pathway Elucidation

Genetic engineering has emerged as a powerful tool for manipulating the fatty acid composition of various organisms, enabling the production of specific polyunsaturated fatty acids (PUFAs) like this compound and providing insights into their biosynthetic pathways. These approaches primarily involve the introduction and expression of genes encoding key enzymes, such as desaturases and elongases, or the targeted modification of endogenous genes to reroute metabolic flux towards desired products.

Heterologous Overexpression of Desaturase Genes

Heterologous expression, the process of expressing a gene in a host organism that does not naturally have it, is a cornerstone of metabolic engineering for PUFA production. Desaturase enzymes, which introduce double bonds into fatty acid chains, are primary targets for this approach. By selecting desaturases with specific activities from organisms rich in PUFAs, such as microalgae and fungi, and expressing them in tractable hosts like yeast (Saccharomyces cerevisiae) or oilseed crops, researchers can create novel fatty acid profiles. researchgate.netresearchgate.net

For instance, the fat-1 gene from the nematode Caenorhabditis elegans, which encodes an ω-3 fatty acid desaturase, has been expressed in transgenic Arabidopsis plants. pnas.org While wild-type Arabidopsis could incorporate externally supplied ω-6 fatty acids (like arachidonic acid) into its lipids, it could not desaturate them further. pnas.org The fat-1 expressing plants, however, efficiently converted these ω-6 fatty acids into their corresponding ω-3 products. pnas.org This demonstrates the capacity of a single heterologously expressed desaturase to significantly alter the fatty acid composition of a host organism. pnas.org Similarly, overexpressing Δ12-desaturase genes from Mucor circinelloides and Mortierella alpina in M. circinelloides led to a significant increase in linoleic acid, a precursor for longer chain PUFAs, by enhancing the conversion of oleic acid. nih.gov

The choice of host organism is critical, as their endogenous fatty acid profile and metabolic machinery can influence the final products. pnas.org Plants and yeasts are often preferred over bacteria like E. coli because they possess a wider range of native desaturation activities and potential fatty acid substrates. pnas.org

Gene Source Organism Host Organism Key Finding Reference
Δ5-DesaturaseIsochrysis sp. (microalga)E. coliOptimized production of Arachidonic Acid (ARA) and Eicosapentaenoic Acid (EPA). researchgate.net
fat-1 (ω-3 desaturase)Caenorhabditis elegansArabidopsis thalianaEfficiently desaturated ω-6 fatty acids (Δ8,11,14-20:3 and Δ5,8,11,14-20:4) to their ω-3 counterparts. pnas.org
Δ4-Desaturase (IsFAD4)Isochrysis sphaericaPichia pastoris (yeast)Successfully converted docosapentaenoic acid (DPA) to docosahexaenoic acid (DHA). nih.gov
Δ12-DesaturaseMucor circinelloides / Mortierella alpinaMucor circinelloidesIncreased linoleic acid (C18:2) content by enhancing conversion from oleic acid (C18:1). nih.gov
Δ4-Desaturase (Fad4)Thraustochytrium sp.Saccharomyces cerevisiae / Brassica junceaConverted 22:5(n-3) to DHA, demonstrating the viability of the Δ4 desaturation pathway. researchgate.net

CRISPR/Cas-Based Gene Editing in Model Organisms

The CRISPR/Cas9 system has revolutionized genetic engineering by allowing for precise, targeted modifications of an organism's genome. nih.govyoutube.com This technology is based on a bacterial defense mechanism where the Cas9 nuclease, an enzyme that cuts DNA, is guided to a specific genomic location by a guide RNA (gRNA). youtube.com Once at the target site, Cas9 creates a double-strand break in the DNA. nih.gov The cell's natural repair mechanisms can then be harnessed to introduce mutations, such as insertions or deletions, that disrupt or "knock out" a gene's function. youtube.com

In the context of fatty acid metabolism, CRISPR/Cas9 is used to modify genes that control the flow of precursors through biosynthetic pathways. A common target is the Δ12-fatty acid dehydrogenase (FAD2) enzyme, which catalyzes the conversion of oleic acid to linoleic acid. mdpi.com By knocking out FAD2 genes, the metabolic pathway is blocked at this step, leading to an accumulation of the substrate, oleic acid.

Studies in oilseed crops have successfully used this strategy. In Brassica napus (rapeseed), targeting the BnFAD2 and BnFAE1 (fatty acid elongase 1) genes with CRISPR/Cas9 resulted in edited plant lines with significantly increased oleic acid content. nih.gov Similarly, in soybean, CRISPR/Cas9 was used to create mutations in five genes of the GmFAD2 family, demonstrating the system's ability to edit multiple genes simultaneously to achieve a desired fatty acid profile. mdpi.com While these examples focus on increasing oleic acid, the same principle can be applied to redirect metabolic flux towards the synthesis of other fatty acids, including polyunsaturated variants like this compound, by targeting different enzymes in the pathway.

Target Gene(s) Model Organism Editing Outcome Impact on Fatty Acid Profile Reference
BnFAD2, BnFAE1Brassica napus (Rapeseed)Induced insertions, deletions, and substitutions.Significantly increased oleic acid levels. nih.gov
GmFAD2 family genesGlycine max (Soybean)Predominantly base deletions greater than 2bp.Altered oleic acid to linoleic acid conversion. mdpi.com
GhFAD2-1A, GhFAD2-1DCottonBase deletionsOleic acid content increased 5.58-fold; linoleic acid decreased from 58.62% to 6.85%. mdpi.com

Omics Technologies in the Study of this compound Metabolism

"Omics" technologies provide a global view of the molecules that constitute a cell or organism. These high-throughput methods, including lipidomics, proteomics, and transcriptomics, are invaluable for understanding the complex and interconnected pathways of fatty acid metabolism.

Lipidomics Profiling and Pathway Analysis

Lipidomics is the large-scale study of cellular lipids, aiming to identify and quantify the complete lipid profile (the lipidome) of a biological system. For studying eicosanoids, which are present in low concentrations, highly sensitive analytical techniques are required. nih.gov The standard method for eicosanoid quantification is liquid chromatography-mass spectrometry (LC-MS/MS). nih.govnih.gov

This approach allows for the simultaneous profiling of a wide range of lipid mediators derived from essential fatty acids. nih.gov A typical lipidomics workflow for eicosanoids involves using an HPLC system coupled to a mass spectrometer, such as a QTRAP, running in negative ionization mode. nih.gov The system can be programmed for targeted analysis, where it looks for specific known molecules, or for untargeted analysis to discover novel metabolites. nih.gov For instance, a method using an Agilent 1100 series HPLC with an ABI 3200 Qtrap mass spectrometer can be used for routine analysis of eicosanoids and docosanoids. nih.gov Such lipidomic profiling can reveal the state of activation of different cell types; for example, the profile of lipid mediators generated by macrophages changes depending on their functional role and activation state. nih.gov

Technology Application Key Features Reference
LC-MS/MSStandard method for eicosanoid quantification.High sensitivity and specificity for low-concentration molecules. Capable of simultaneous quantification of multiple analytes. nih.gov
HPLC with QTRAP MSRoutine lipidomic/metabolomic analysis.Uses specific mobile phases (e.g., methanol/water/acetic acid) and gradients for separation. Data acquired using software like Analyst 1.4.2. nih.gov
ELISA (Enzyme-Linked Immunosorbent Assay)Complementary analysis for specific lipids.Cost-effective for analyzing large numbers of samples for a single analyte (e.g., LTB₄). Results are often validated with LC-MS/MS. nih.gov

Proteomics Investigations of Interacting Enzymes and Receptors

Proteomics, the large-scale study of proteins, is crucial for identifying the enzymes and receptors that constitute the metabolic and signaling pathways of this compound and its derivatives. An integrated "omics" approach, combining proteomics with other techniques, provides a comprehensive view of eicosanoid biology. nih.gov

Key enzymes in eicosanoid pathways include lipoxygenases (LOX) and cyclooxygenases (COX), which perform the initial oxygenation steps. nih.govnih.gov For example, 5-LOX incorporates an oxygen molecule into arachidonic acid to create 5-hydroperoxy-eicosatetraenoic acid (5-HpETE). nih.gov This intermediate can then be converted to other bioactive molecules. Another important enzyme is 5-hydroxy-eicosatetraenoic acid dehydrogenase (5-HEDH), which converts 5-HETE into the more bioactive 5-oxo-eicosatetraenoic acid (5-oxoETE). nih.gov

On the signaling side, proteomics helps identify specific receptors. For example, the human 5-oxo-eicosatetraenoic acid receptor (OXE) is a G protein-coupled receptor (GPCR) that, upon activation, leads to an increase in intracellular calcium. nih.gov This receptor is highly expressed in immune cells like neutrophils and eosinophils. nih.gov Proteomic investigations can map the expression levels and post-translational modifications of these enzymes and receptors under different physiological conditions, revealing how the pathways are regulated.

Transcriptomics of Gene Expression Regulation Related to Fatty Acid Synthesis

Transcriptomics involves studying the complete set of RNA transcripts (the transcriptome) in a cell to understand gene expression. This is particularly useful for elucidating how the synthesis of fatty acids is regulated at the genetic level. Fatty acids and their metabolites can themselves act as regulators of gene transcription. nih.gov The regulation of genes encoding key enzymes in fatty acid synthesis is complex and occurs at multiple levels, including transcriptional and post-transcriptional steps. nih.govcapes.gov.br

Studies in hepatocytes have shown that the expression of genes for enzymes like fatty acid synthase and malic enzyme is controlled by nutritional status and hormones. nih.govcapes.gov.br Feeding increases the levels of these enzymes, while starvation decreases them. nih.gov Hormones like triiodothyronine increase their expression, whereas glucagon (B607659) has an inhibitory effect. nih.gov This regulation is mediated at a pre-translational level, affecting both the rate of gene transcription and the stability of the resulting mRNA. nih.govcapes.gov.br For instance, the increase in fatty acid synthase mRNA upon refeeding is largely due to increased transcription, while the increase in malic enzyme mRNA involves both increased transcription and enhanced mRNA stability. nih.gov

Key transcription factors that control lipid metabolism include Sterol Regulatory Element-Binding Protein (SREBP) and Carbohydrate-Responsive Element-Binding Protein (ChREBP). frontiersin.org These factors increase the expression of crucial enzymes such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS), driving the synthesis of fatty acids. frontiersin.orgmdpi.com

Regulatory Factor Target Gene/Process Effect on Expression/Activity Mechanism Reference
Feeding/RefeedingFatty acid synthase, Malic enzymeIncreasePrimarily increased transcription for FAS; increased transcription and mRNA stability for malic enzyme. nih.gov
StarvationFatty acid synthase, Malic enzymeDecreaseDecreased pre-translational activity. nih.gov
Triiodothyronine (T3)Fatty acid synthase, Malic enzymeIncreaseCauses a >10-fold increase in mRNA levels, likely involving a protein intermediate. nih.gov
GlucagonMalic enzyme, Fatty acid synthaseDecreaseDecreases mRNA levels, primarily through post-transcriptional regulation (e.g., stimulating mRNA degradation). nih.gov
SREBP / ChREBPACC1, FASIncreaseTranscriptional activation of genes involved in fatty acid synthesis. frontiersin.org

Biosynthetic Preparation of Labeled this compound

The preparation of isotopically labeled this compound (ETA) is crucial for metabolic studies, allowing researchers to trace its absorption, distribution, and conversion into other bioactive lipids in vivo and in vitro. While direct chemical synthesis can be complex, biosynthetic methods offer a powerful alternative by leveraging the natural enzymatic machinery of microorganisms and cultured cells. These biological systems can incorporate stable isotopes like carbon-13 (¹³C) or deuterium (B1214612) (²H) from simple labeled precursors into the complex structure of ETA.

The fundamental principle of biosynthetic preparation involves supplying a labeled substrate to a biological system capable of producing omega-3 polyunsaturated fatty acids (PUFAs). The organism's metabolic pathways, particularly the fatty acid synthesis (FAS) and elongation/desaturation pathways, process the labeled precursor, resulting in the desired labeled PUFA.

A common strategy involves the use of microorganisms such as fungi, microalgae, or genetically engineered yeast that are known to synthesize long-chain omega-3 fatty acids. nih.gov The biosynthesis of this compound, an omega-3 fatty acid, is part of a pathway that typically starts with α-linolenic acid (ALA; 18:3, n-3). libretexts.orgoup.com This precursor undergoes a series of enzymatic reactions, including elongation to a 20-carbon chain and subsequent desaturations, to yield various C20 PUFAs. nih.gov

For instance, to produce ¹³C-labeled ETA, a culture of a suitable organism could be supplied with uniformly labeled [U-¹³C]-glucose. The cells would metabolize the glucose through glycolysis to produce labeled acetyl-CoA, the fundamental building block for de novo fatty acid synthesis. nih.gov This labeled acetyl-CoA is then used to build the carbon backbone of fatty acids, which are subsequently modified by elongase and desaturase enzymes to produce labeled ETA. Alternatively, a more direct labeled precursor, such as ¹³C-labeled α-linolenic acid, can be introduced to the culture medium. The organism's enzymes would then directly convert this precursor into labeled downstream products, including ETA. nih.gov

Following the incubation period, the lipids are extracted from the cellular biomass. The labeled this compound is then purified from the total lipid extract, typically using chromatographic techniques like high-performance liquid chromatography (HPLC) or silver resin chromatography, and its identity and isotopic enrichment are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The table below outlines a generalized biosynthetic approach for producing labeled this compound.

ParameterDescription
Biological System Genetically engineered yeast (e.g., Yarrowia lipolytica), fungus (e.g., Mortierella alpina), or microalgae expressing the required desaturase and elongase enzymes.
Isotopic Label Carbon-13 (¹³C), Deuterium (²H)
Labeled Precursor - Simple Carbon Source: [U-¹³C]-Glucose (for de novo synthesis)- Specific Precursor: Isotopically labeled α-Linolenic acid (ALA)
Key Enzymatic Pathway Omega-3 PUFA Synthesis Pathway: 1. Elongation: Conversion of C18 fatty acids to C20 fatty acids by fatty acid elongases.2. Desaturation: Introduction of double bonds by specific fatty acid desaturases (e.g., Δ5, Δ8-desaturases).
Extraction & Purification 1. Lipid Extraction: Solvent extraction (e.g., Folch method) from cell biomass.2. Purification: High-Performance Liquid Chromatography (HPLC) or Silver Resin Chromatography.
Analysis Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm structure and isotopic labeling.

Future Directions and Open Questions in 5,11,14,17 Eicosatetraenoic Acid Research

Elucidation of Undiscovered Metabolic Fates and Bioactive Derivatives

A primary challenge in the study of 5,11,14,17-eicosatetraenoic acid is the comprehensive characterization of its metabolic pathways. While it is hypothesized to be a substrate for the primary enzymes of eicosanoid biosynthesis—cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) monooxygenases—the specific products are unknown. researchgate.netnih.gov The non-methylene-interrupted structure, particularly the Δ5 and Δ11 double bonds, may lead to the formation of novel bioactive derivatives that are structurally distinct from the well-known prostaglandins (B1171923), leukotrienes, and hydroxyeicosatetraenoic acids (HETEs) derived from arachidonic acid. nih.govnih.gov

Future research must focus on incubating purified this compound with isolated enzymes and cellular systems known to be active in lipid metabolism, such as human platelets and neutrophils. nih.govnih.gov As an omega-3 fatty acid, its metabolites could include a new class of specialized pro-resolving mediators (SPMs), akin to the resolvins and protectins derived from eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which actively resolve inflammation. nih.govnih.gov The identification of these potential derivatives through advanced lipidomic techniques is a critical first step.

Table 1: Hypothetical Metabolic Pathways and Potential Bioactive Derivatives of this compound
Enzyme ClassGeneral Function in PUFA MetabolismPotential Derivative Classes from 5,11,14,17-ETAAnticipated Biological Role
Cyclooxygenases (COX-1/COX-2)Catalyze the formation of prostaglandin (B15479496) endoperoxides (e.g., PGH2) from arachidonic acid. nih.govNovel Prostanoids (e.g., unique PG, Thromboxane (B8750289) analogues)Modulation of inflammation, vascular tone, and platelet aggregation.
Lipoxygenases (LOX)Catalyze regio- and stereospecific oxygenation to form hydroperoxyeicosatetraenoic acids (HPETEs), which are precursors to HETEs and leukotrienes. nih.govnih.govNovel Hydroxyeicosatetraenoic Acids (HETEs) and Leukotriene-like moleculesChemotaxis, immune cell activation, and resolution of inflammation. mdpi.com
Cytochrome P450 (CYP)Catalyze epoxidation and hydroxylation reactions to form epoxyeicosatrienoic acids (EETs) and additional HETEs. researchgate.netnih.govNovel Epoxides and Hydroxylated MetabolitesRegulation of vascular function, ion channel activity, and cellular signaling. nih.gov

Deeper Understanding of Specific Receptor-Mediated Signaling Pathways

The biological effects of lipid mediators are predominantly transduced through specific cell surface and nuclear receptors. nih.gov A significant knowledge gap exists regarding the receptors that recognize this compound or its metabolites. It is plausible that these molecules interact with known G-protein coupled receptors (GPCRs) for eicosanoids and other free fatty acids, or they may act on entirely novel receptors. nih.gov For instance, the structurally related sciadonic acid has been shown to suppress inflammatory responses by modulating the NF-κB and MAPK signaling pathways. nih.gov

Future investigations should employ receptor binding assays and functional screening to identify specific receptors for this compound and its derivatives. Key targets for investigation include the family of free fatty acid receptors (e.g., FFAR4/GPR120), eicosanoid receptors (e.g., EP, BLT, CysLT), and nuclear receptors like peroxisome proliferator-activated receptors (PPARs), which are master regulators of lipid metabolism and inflammation. portlandpress.comnih.gov Understanding these interactions will clarify how this fatty acid exerts its effects at a molecular level.

Table 2: Potential Receptor Targets and Associated Signaling Pathways for this compound and its Derivatives
Receptor FamilySpecific Receptor ExamplePrimary Signaling CascadeGeneral Cellular Response
G-Protein Coupled Receptors (GPCRs)Free Fatty Acid Receptor 4 (FFAR4/GPR120)Ca²⁺ mobilization, β-arrestin recruitmentAnti-inflammatory effects, metabolic regulation.
G-Protein Coupled Receptors (GPCRs)Prostaglandin E Receptor (e.g., EP2, EP4)cAMP elevationVasodilation, immunomodulation. researchgate.net
G-Protein Coupled Receptors (GPCRs)Leukotriene B4 Receptor (BLT1)Ca²⁺ mobilization, PI3K activationChemotaxis, T-cell migration. mdpi.com
Nuclear ReceptorsPeroxisome Proliferator-Activated Receptor α (PPARα)Transcriptional regulation of target genesIncreased fatty acid oxidation, reduced lipogenesis. nih.gov
Nuclear ReceptorsPeroxisome Proliferator-Activated Receptor γ (PPARγ)Transcriptional regulation of target genesAdipogenesis, anti-inflammatory gene expression. nih.gov

Investigation of Interplay with Other Endogenous Lipid Mediators

Lipid signaling is a complex network characterized by extensive cross-talk between different pathways. A crucial area of future research is to understand how this compound and its metabolites interact with other major lipid mediator systems, such as those of arachidonic acid and the endocannabinoids.

One key hypothesis is that this compound acts as a competitive inhibitor of arachidonic acid (AA) metabolism. wikipedia.org By competing for the active sites of COX and LOX enzymes, it could reduce the production of pro-inflammatory AA-derived eicosanoids. nih.gov Furthermore, there is a significant interplay between the eicosanoid and endocannabinoid signaling systems, as endocannabinoids like anandamide (B1667382) are also derivatives of AA and are metabolized by some of the same enzymes. nih.govmdpi.com The introduction of this compound could lead to the formation of novel omega-3 endocannabinoid-like molecules or modulate the levels of existing endocannabinoids, thereby influencing processes like pain, mood, and inflammation. portlandpress.comnih.gov

Development of Novel Experimental Models for Mechanistic Studies

Progress in understanding the specific functions of this compound is hampered by its low natural abundance and the lack of dedicated experimental models. The development of such models is essential for detailed mechanistic studies.

Cell-Based Models: The use of cultured cells, such as murine macrophages (e.g., RAW 264.7) or human immune cells, supplemented with highly purified this compound is a foundational approach. nih.gov These systems allow for controlled studies of its effects on gene expression, inflammatory mediator production, and intracellular signaling pathways.

Genetically Engineered Systems: A more advanced approach involves the genetic engineering of microorganisms or cell lines to produce this compound endogenously. For example, expressing the appropriate desaturase and elongase enzymes in an oleaginous fungus like Mucor circinelloides could create a cellular factory for this specific fatty acid, enabling larger-scale production for in-depth studies. mdpi.com

Advanced Analytical Platforms: The investigation of these models must be coupled with state-of-the-art lipidomics using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This is necessary to accurately identify and quantify the unique metabolites formed from this compound and to trace their incorporation into complex lipids within cellular membranes.

Genomic and Epigenetic Regulatory Mechanisms of this compound Metabolism

The endogenous synthesis of all long-chain PUFAs is under tight genetic control. The biosynthesis of this compound from its precursor, α-linolenic acid (ALA), is dependent on the activity of fatty acid desaturase (FADS) and elongase (ELOVL) enzymes. nih.govuef.fi

Genomic Influences: It is well-established that single nucleotide polymorphisms (SNPs) within the FADS gene cluster on chromosome 11 significantly impact an individual's ability to produce long-chain PUFAs. nih.govuef.fi Future research should investigate how these common genetic variants affect the levels of this compound and its metabolites, which could help explain individual differences in metabolic health.

Epigenetic Regulation: Beyond the genetic code itself, epigenetic modifications such as DNA methylation can regulate the expression of the FADS and ELOVL genes. nih.gov Furthermore, PUFAs and their derivatives can act as signaling molecules to control the transcription of genes involved in their own metabolism, as well as those central to lipid synthesis and inflammation, often via transcription factors like PPARs. nih.govillinois.edu An open question is whether this compound has a unique regulatory signature, influencing gene expression in a manner distinct from other omega-3 fatty acids.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for isolating and quantifying 5,11,14,17-eicosatetraenoic acid (ETA) in plant or biological matrices?

  • Methodological Answer : Isolation typically involves lipid extraction using chloroform-methanol (2:1 v/v), followed by purification via thin-layer chromatography (TLC) or solid-phase extraction (SPE) with C18 columns. Quantification employs gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with UV detection at 205 nm. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical, as demonstrated in studies analyzing plant-derived ETA isomers .

Q. How does the structural configuration of 5,11,14,17-ETA influence its biological activity compared to other eicosatetraenoic acid isomers (e.g., arachidonic acid)?

  • Methodological Answer : The positioning of double bonds at carbons 5,11,14,17 confers distinct stereochemical properties, affecting interactions with enzymes like lipoxygenases (LOX) and cyclooxygenases (COX). Comparative studies using recombinant enzyme assays (e.g., COX-2 inhibition assays) and molecular docking simulations can reveal differences in substrate specificity and metabolite profiles. For example, 5,11,14,17-ETA does not serve as a precursor for prostaglandins, unlike arachidonic acid (5,8,11,14-ETA) .

Q. What are the primary biosynthetic pathways for 5,11,14,17-ETA in plant systems?

  • Methodological Answer : In plants, 5,11,14,17-ETA is synthesized via desaturation and elongation of α-linolenic acid (18:3 n-3). Key enzymes include Δ6-desaturase and elongase (ELOVL5), as evidenced by isotopic tracer studies in Myoporum bonti leaves . Pathway validation often involves gene knockout models or RNA interference (RNAi) to silence specific desaturases, followed by lipidomic profiling.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pro-inflammatory versus anti-inflammatory roles of 5,11,14,17-ETA metabolites?

  • Methodological Answer : Discrepancies arise due to metabolite-specific effects. For instance, 8-hydroxy-9,11,14,17-ETA (a 5,11,14,17-ETA derivative) exhibits neutrophil chemotactic activity, while resolvins derived from the same precursor show anti-inflammatory properties . To address this, use targeted lipidomics to profile metabolites in specific cell types (e.g., macrophages vs. neutrophils) and correlate findings with functional assays (e.g., transwell migration or cytokine ELISA).

Q. What experimental designs are optimal for studying 5,11,14,17-ETA’s role in central nervous system (CNS) development?

  • Methodological Answer : Utilize in vitro neuronal differentiation models (e.g., SH-SY5Y cells) supplemented with 5,11,14,17-ETA and analyze neurite outgrowth via high-content imaging. Combine this with lipid raft isolation and proteomics to identify ETA-associated signaling proteins (e.g., EGFR or ERK pathways) . In vivo, employ zebrafish larvae with fluorescent neuronal markers and ETA knockdown via morpholinos to assess developmental defects.

Q. How can researchers differentiate between autoxidation artifacts and enzymatically derived hydroxy-ETA metabolites during lipid peroxidation studies?

  • Methodological Answer : Use stable isotope-labeled 5,11,14,17-ETA (e.g., deuterated at C-8 or C-15) incubated with tissue homogenates. Compare metabolite profiles in the presence/absence of enzyme inhibitors (e.g., indomethacin for COX or NDGA for LOX). LC-MS/MS with multiple reaction monitoring (MRM) can distinguish artifacts (non-enzymatic hydroperoxides) from enzyme-specific products .

Q. What statistical approaches are recommended for analyzing dose-response relationships in ETA-mediated signaling studies?

  • Methodological Answer : Nonlinear regression models (e.g., four-parameter logistic curves) are suitable for dose-response data. For omics datasets (transcriptomics/lipidomics), apply false discovery rate (FDR) correction and pathway enrichment analysis (e.g., KEGG or Reactome). Raw data should be archived in repositories like MetaboLights, with reproducibility assessed via coefficient of variation (CV) calculations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.